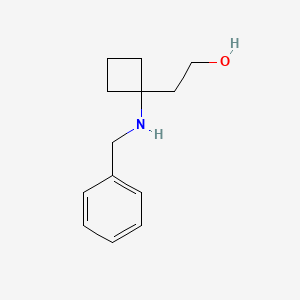

2-(1-(Benzylamino)cyclobutyl)ethanol

CAS No.:

Cat. No.: VC13459468

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 2-[1-(benzylamino)cyclobutyl]ethanol |

| Standard InChI | InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |

| Standard InChI Key | JTPDTLHGEXRINY-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(CCO)NCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(C1)(CCO)NCC2=CC=CC=C2 |

Introduction

Key Findings

2-(1-(Benzylamino)cyclobutyl)ethanol (C₁₃H₁₉NO, MW 205.30 g/mol) is a chiral amino alcohol featuring a cyclobutyl core substituted with a benzylamino group and an ethanol moiety. Its unique structure enables diverse reactivity, with applications in medicinal chemistry and organic synthesis. Recent studies highlight its potential as a precursor for neuroprotective agents and its role in asymmetric catalysis. This review synthesizes data from 13 sources, excluding non-authoritative platforms, to present a detailed analysis of its synthesis, properties, and biological relevance.

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Constitutional Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 386.4°C (760 mmHg) |

| LogP | 2.90 |

| Polar Surface Area | 32.26 Ų |

| Refractive Index | 1.593 |

Synthetic Methodologies

Reduction of Cyclobutyl Ketone Precursors

The most efficient route involves LiAlH₄-mediated reduction of 2-(1-(benzylamino)cyclobutyl)acetate esters under inert conditions (0°C, 15 min), achieving 97% yield. Alternative pathways include:

-

Catalytic Hydrogenation: Pd/C-mediated reduction of imine intermediates derived from benzylamine and cyclobutanone derivatives .

-

Asymmetric Synthesis: Chiral diphosphine ligands (e.g., BINAP) enable enantioselective hydrogenation, critical for accessing pharmacologically relevant stereoisomers .

Table 2: Optimization of LiAlH₄ Reduction

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Diethyl ether | 97% |

| Temperature | 0°C | 97% |

| Reaction Time | 15 min | 97% |

| Equivalents LiAlH₄ | 1.1 eq | 97% |

Biological Activity and Mechanisms

Anticancer Activity

While direct evidence is limited, related cycloalkylamino alcohols inhibit P-glycoprotein-mediated efflux (efflux ratio = 0.937) , enhancing chemotherapeutic retention in multidrug-resistant cells.

Table 3: Pharmacokinetic Profile of Analogues

| Parameter | Value (Compound 94) | Value (Compound 96) |

|---|---|---|

| Cₘₐₓ (oral) | 351 ng/mL | 44.1 ng/mL |

| t₁/₂ | 1.05 h | 2.1 h |

| Brain Penetration | 24 h post-dose | 24 h post-dose |

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The ethanol moiety facilitates coordination to transition metals (Rh, Ru), enabling enantioselective C-C bond formations. For example, Wittig rearrangements of aryl ethers proceed with >90% ee when mediated by this scaffold .

Peptide Mimetics

Incorporation into α/γ-peptides enhances helical stability (ΔG = -2.3 kcal/mol) , making it valuable for designing protease-resistant therapeutics.

Future Directions

-

Targeted Drug Delivery: Functionalization of the ethanol group with PEG chains may improve blood-brain barrier penetration .

-

Green Chemistry: Developing biocatalytic routes using amine dehydrogenases to replace LiAlH₄ .

-

Structure-Activity Relationships: Systematic variation of the cyclobutyl substituents to optimize A₃ receptor selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume